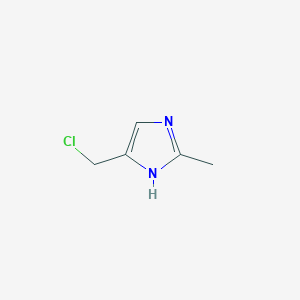

5-(Chloromethyl)-2-methyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-2-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVBLSHGHBUHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

From a Hydroxymethyl Precursor:an Alternative and Often More Controlled Method Involves the Conversion of 2 Methyl 1h Imidazol 5 Yl Methanol. This Precursor Alcohol Can Be Readily Synthesized and then Treated with a Chlorinating Agent Such As Thionyl Chloride Socl₂ or Concentrated Hcl. the Mechanism Involves the Protonation of the Hydroxyl Group or Formation of a Chlorosulfite Ester with Socl₂ , Converting It into a Good Leaving Group H₂o or So₂ + Cl⁻ . Subsequent Sₙ1 or Sₙ2 Displacement by a Chloride Ion Yields the Desired 5 Chloromethyl 2 Methyl 1h Imidazole.

Mechanistic Aspects of Imidazole (B134444) Ring Functionalization

The imidazole ring is an electron-rich aromatic heterocycle, making it reactive towards various functionalization reactions. nih.gov Its reactivity is governed by the interplay of its two nitrogen atoms, which have different electronic roles. The pyrrole-like nitrogen (N1) contributes two electrons to the aromatic π-system, while the pyridine-like nitrogen (N3) has a lone pair in an sp² orbital within the plane of the ring. nih.gov

This electronic arrangement makes the imidazole ring highly susceptible to electrophilic attack. chemijournal.com The regioselectivity of such reactions is influenced by the substituents already present on the ring. In 2-methyl-1H-imidazole, the methyl group is an activating, ortho-, para-director. Therefore, electrophilic substitution is strongly favored at the C5 position.

Functionalization can also occur at the nitrogen atoms. N-alkylation or N-arylation is a common reaction, typically proceeding via an Sₙ2 mechanism where the pyridine-like N3 atom acts as the nucleophile. Once N-substituted, the remaining N-H can be deprotonated to form an imidazolium (B1220033) salt or participate in further reactions.

Furthermore, the C2 position of the imidazole ring is known to be acidic and can be deprotonated with a strong base like butyllithium, especially if the N1 position is protected. youtube.com This allows for C2-functionalization by quenching the resulting anion with an electrophile.

Electron Transfer and Radical Mechanisms

While many reactions of 5-(Chloromethyl)-2-methyl-1H-imidazole proceed through ionic (polar) mechanisms, the possibility of pathways involving single-electron transfer (SET) or radical intermediates cannot be discounted, particularly under specific conditions. The C-Cl bond in the chloromethyl group is susceptible to reductive cleavage.

A SET mechanism can be initiated by a potent electron donor (a chemical reductant or an electrode). An electron is transferred to the lowest unoccupied molecular orbital (LUMO) of the chloromethyl group, which has significant C-Cl antibonding character. This leads to the formation of a radical anion that rapidly dissociates, cleaving the C-Cl bond to produce a chloride ion and a 5-(methyl)-2-methyl-1H-imidazolyl radical. nih.gov

Bz-CH₂-Cl + e⁻ → [Bz-CH₂-Cl]•⁻ → Bz-CH₂• + Cl⁻ (where Bz represents the 2-methyl-1H-imidazol-5-yl moiety)

This resulting radical can then undergo various reactions, such as dimerization to form a bibenzyl-type product, or it can be further reduced to an anion. acs.org Such mechanisms are often invoked in photoredox catalysis and certain transition-metal-catalyzed reactions where outer-sphere electron transfer is plausible. nih.gov For benzylic chlorides, dissociative electron capture is a known ionization pathway. nih.gov While direct evidence for this specific imidazole derivative is limited, the analogy to other benzylic chlorides suggests that radical pathways are mechanistically accessible under appropriate reductive or photochemical conditions. nih.govresearchgate.net

Chemical Reactivity and Transformational Pathways of 5 Chloromethyl 2 Methyl 1h Imidazole

Reactivity Profile of the Chloromethyl Moiety

The chloromethyl group at the 5-position of the imidazole (B134444) ring is the primary site of reactivity for a variety of chemical transformations. Its susceptibility to nucleophilic attack, oxidation, and reduction makes it a valuable handle for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions (S_N2 Type)

The chlorine atom of the chloromethyl group is readily displaced by a wide range of nucleophiles in a process characteristic of an S_N2 reaction mechanism. This reactivity is the most explored and utilized transformation pathway for this compound, providing access to a vast array of substituted imidazole derivatives. The general susceptibility of chloromethyl groups to nucleophilic substitution makes this a versatile synthetic handle. sapub.org

Commonly, these reactions are carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to facilitate the substitution. sapub.org Nucleophiles such as amines, thiols, and alcohols can effectively replace the chlorine atom. sapub.org For instance, reactions with primary and secondary amines lead to the corresponding aminomethylimidazoles, while reactions with thiols and alcohols yield thiomethyl and alkoxymethyl derivatives, respectively. The presence of a base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity.

A variety of substituted 2-thiomethylbenzimidazoles, 2-phenoxymethylbenzimidazoles, and 2-aminomethylbenzimidazoles have been synthesized through the reaction of 2-chloromethylbenzimidazole with dithiocarbamates, pyrimidine-2-thiones, phenol (B47542) derivatives, and primary aromatic and heterocyclic amines. researchgate.net

Below is an interactive data table summarizing typical nucleophilic substitution reactions of the chloromethyl group.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary/Secondary Amines | 2-Methyl-5-(aminomethyl)-1H-imidazole |

| Thiol | Thiols, Dithiocarbamates | 2-Methyl-5-(thiomethyl)-1H-imidazole |

| Alcohol | Alcohols, Phenols | 2-Methyl-5-(alkoxymethyl)-1H-imidazole |

| Azide | Sodium Azide | 5-(Azidomethyl)-2-methyl-1H-imidazole |

Oxidation and Reduction Transformations

The chloromethyl group can undergo both oxidation and reduction, leading to further functionalization of the imidazole core. Oxidation of the chloromethyl moiety can yield valuable derivatives such as imidazole carboxylic acids or aldehydes. sapub.org Common oxidizing agents for such transformations include potassium permanganate (B83412) and hydrogen peroxide, often under acidic or basic conditions. sapub.org The resulting aldehydes and carboxylic acids are versatile intermediates for further synthetic manipulations, including the formation of amides, esters, and other functional groups.

Conversely, the chloromethyl group can be reduced to a methyl group, affording 2,5-dimethyl-1H-imidazole. This transformation can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) under anhydrous conditions. sapub.org This reduction provides a route to a simpler, yet still functionalized, imidazole derivative.

Intramolecular Cyclization and Fused Ring System Formation

The reactivity of the chloromethyl group can be harnessed for the construction of fused heterocyclic systems through intramolecular cyclization reactions. By introducing a suitable nucleophilic group elsewhere in the molecule, often on a substituent attached to the imidazole nitrogen, an intramolecular S_N2 reaction can occur. This process leads to the formation of a new ring fused to the imidazole core. For example, if a nucleophile such as an amino or hydroxyl group is tethered to the N-1 position of the imidazole ring via a flexible linker, intramolecular cyclization can lead to the formation of imidazo-fused heterocycles like imidazo[1,5-a]pyridines. ukzn.ac.zaorganic-chemistry.orgrsc.orgbeilstein-journals.orgrsc.org The efficiency of these cyclizations is dependent on the length and nature of the linker, which governs the stability of the transition state leading to the new ring system.

Reactivity under Reductive Alkylation Conditions

While the chloromethyl group itself is not directly involved in classical reductive alkylation (which typically involves aldehydes or ketones), its derivatives can be. For instance, oxidation of the chloromethyl group to the corresponding aldehyde, 2-methyl-1H-imidazole-5-carbaldehyde, opens up the possibility of reductive amination. masterorganicchemistry.comnih.govnih.govorganic-chemistry.orgresearchgate.net In this two-step, one-pot reaction, the aldehyde is first condensed with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This provides a powerful method for introducing a wide variety of substituted amino groups at the 5-position of the imidazole ring.

Reactivity of the Imidazole Heterocyclic Ring

The imidazole ring of 5-(chloromethyl)-2-methyl-1H-imidazole is an aromatic system with two nitrogen atoms, which confer upon it a unique reactivity profile. It is generally considered an electron-rich heterocycle and is susceptible to electrophilic attack. However, nucleophilic attack on the ring carbons is also possible under certain conditions.

Electrophilic and Nucleophilic Attack on the Imidazole Core

The imidazole ring is generally susceptible to electrophilic substitution at the C-4 and C-5 positions, and to a lesser extent at the C-2 position. rsc.org In the case of 2-methylimidazole (B133640), electrophilic attack is directed towards the available positions on the ring. google.commasterorganicchemistry.comgoogle.comcsic.esresearchgate.netlibretexts.org For example, nitration of 2-methylimidazole with a mixture of nitric and sulfuric acid typically yields 2-methyl-4(5)-nitroimidazole. google.comgoogle.com Similarly, halogenation can occur at the available ring positions. csic.eswikipedia.org

Nucleophilic substitution on the imidazole ring itself is generally difficult and requires the presence of strong electron-withdrawing groups or activation of the ring. rsc.org For this compound, direct nucleophilic attack on the ring carbons is not a common reaction pathway due to the electron-rich nature of the imidazole ring. However, if the ring is quaternized or has strongly deactivating substituents, nucleophilic aromatic substitution can occur, typically at the C-2 position.

Functionalization via Metalation and Anion Formation

The functionalization of imidazole derivatives through metalation is a powerful strategy for creating carbon-carbon and carbon-heteroatom bonds. This process typically involves the deprotonation of the imidazole ring or its substituents using a strong base to form a highly reactive organometallic intermediate or anion.

For this compound, there are several potential sites for deprotonation, including the N-H of the imidazole ring, the C4 position of the ring, and the 2-methyl group. The choice of base and reaction conditions dictates the regioselectivity of the metalation. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly employed.

A re-examination of the metalation of the related compound 1,2-dimethylimidazole (B154445) showed that the site of substitution is highly dependent on the metalating agent, solvent, and reaction conditions, yielding products from substitution at either the 2-methyl group or the 5-position. rsc.org For instance, deprotonation of 1,2-dimethylimidazole can lead to lithiation at the 2-methyl group or the C5 position, depending on the specific reagents and conditions used. rsc.org

In the case of this compound, direct deprotonation at the N1 position would form an imidazolate anion. This anion can then act as a nucleophile in subsequent reactions. Alternatively, lithiation can occur at the C4 position, which is activated by the adjacent nitrogen atom. The 2-methyl group is also a potential site for metalation, forming a stabilized benzylic-type anion. However, the presence of the reactive chloromethyl group introduces complexity, as the strong bases used for metalation could potentially react with it, leading to substitution or elimination side reactions.

Interactive Data Table: Potential Metalation Pathways

| Site of Deprotonation | Common Base | Resulting Intermediate | Potential Subsequent Reactions |

| N1-H | NaH, KH, n-BuLi | Imidazolate anion | N-alkylation, N-arylation |

| C4-H | n-BuLi, s-BuLi, LDA | 4-Lithio-imidazole derivative | Reaction with various electrophiles (e.g., aldehydes, ketones, alkyl halides) |

| 2-Methyl Group | n-BuLi, LDA at low temp. | 2-(Lithiomethyl)-imidazole derivative | Reaction with electrophiles to functionalize the methyl group |

This table outlines the potential outcomes of metalation reactions on this compound based on general principles of imidazole chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.org The chloromethyl group of this compound serves as an excellent electrophilic partner in these transformations, analogous to a benzylic halide.

This compound can participate in a variety of palladium-catalyzed reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. nih.govresearchgate.net In these reactions, the C(sp³)–Cl bond of the chloromethyl group undergoes oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle. The resulting organopalladium(II) intermediate then undergoes transmetalation with a nucleophilic coupling partner (e.g., an organoboron, organotin, or organosilicon reagent) followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov

Research has demonstrated that pseudobenzylic halides, such as 2-(chloromethyl)-2,1-borazaronaphthalene, are effective electrophiles in palladium-catalyzed cross-couplings to form sp³–sp and sp³–sp² bonds. nih.gov This provides a strong precedent for the utility of this compound in similar reactions. For example, a Suzuki coupling with an arylboronic acid would yield a 5-(arylmethyl)-2-methyl-1H-imidazole derivative. Similarly, a Sonogashira coupling with a terminal alkyne would produce a propargyl-imidazole structure.

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like RuPhos, triphenylphosphine), base (e.g., K₂CO₃, Cs₂CO₃), and solvent is crucial for optimizing reaction conditions and achieving high yields. nih.govnih.gov

Interactive Data Table: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner | Typical Catalyst/Ligand | Expected Product Structure |

| Suzuki Coupling | Aryl/Vinylboronic Acid | Pd₂(dba)₃ / RuPhos | 5-(Aryl/Vinyl-methyl)-2-methyl-1H-imidazole |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 5-(Propargyl)-2-methyl-1H-imidazole |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-(Aryl/Vinyl-methyl)-2-methyl-1H-imidazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | 5-(Aminomethyl)-2-methyl-1H-imidazole |

| Hiyama Coupling | Organosilane | [allylPdCl]₂ | 5-(Aryl/Vinyl-methyl)-2-methyl-1H-imidazole |

This table illustrates the versatility of this compound as an electrophile in various palladium-catalyzed cross-coupling reactions.

Mechanistic Investigations of Reaction Pathways

Detailed Reaction Mechanism Elucidation for Chloromethylation

The synthesis of this compound typically involves the introduction of a chloromethyl group onto the 2-methylimidazole scaffold. This transformation can be achieved through two primary mechanistic pathways: electrophilic aromatic substitution or the conversion of a precursor alcohol.

Rational Design and Synthesis of 5 Chloromethyl 2 Methyl 1h Imidazole Derivatives and Analogues

Derivatives Arising from Chloromethyl Group Transformations

The chlorine atom in the chloromethyl group of 5-(Chloromethyl)-2-methyl-1H-imidazole is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is the foundation for synthesizing a wide array of derivatives through the formation of new bonds with nitrogen, sulfur, oxygen, and carbon nucleophiles.

The displacement of the chloride by various nitrogen-based nucleophiles is a straightforward and common strategy to introduce amino functionalities. This reaction typically proceeds via a standard SN2 mechanism. A range of primary and secondary amines, as well as heterocyclic amines, can be employed to generate diverse (2-methyl-1H-imidazol-5-yl)methanamine derivatives. researchgate.netbiosynth.combldpharm.com The reaction conditions are generally mild, often involving a base to neutralize the hydrogen chloride formed during the reaction.

These transformations are fundamental in building more complex molecules. For instance, the resulting secondary or primary amines can be further functionalized, acting as key intermediates in the synthesis of pharmacologically relevant scaffolds. The synthesis of 2-(aminomethyl)benzimidazoles from 2-(chloromethyl)benzimidazole (B146343) demonstrates analogous reactivity, highlighting the broad applicability of this synthetic route with primary aromatic and heterocyclic amines. researchgate.net

Table 1: Examples of Amino-substituted Derivative Synthesis

| Nucleophile | Reagent/Conditions | Product Structure | Reference |

|---|---|---|---|

| Ammonia (B1221849) | NH₃ in a suitable solvent | (2-Methyl-1H-imidazol-5-yl)methanamine | bldpharm.com |

| Phenylamine | C₆H₅NH₂ | N-Phenyl-(2-methyl-1H-imidazol-5-yl)methanamine | researchgate.net |

Analogous to amination, the chloromethyl group readily reacts with sulfur and oxygen nucleophiles. Thiols, thioamides, and dithiocarbamates can be used to synthesize various thioether derivatives. researchgate.netsapub.orgsapub.org These reactions are often carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like DMF or ethanol. researchgate.netnih.gov The resulting thioether linkage is a common feature in many biologically active molecules. For example, the synthesis of the drug Fexinidazole involves the reaction of 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole with 4-methyl mercaptophenol, showcasing the formation of a key aryl thioether bond. nih.gov

Similarly, alcohols and phenols can displace the chloride to form oxy-substituted derivatives (ethers). This reaction is typically performed under basic conditions to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity. The synthesis of 2-(phenoxymethyl)benzimidazoles from 2-(chloromethyl)benzimidazole and various phenol derivatives illustrates this transformation. researchgate.net

Table 2: Synthesis of Thio- and Oxy-substituted Derivatives

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 2-Mercaptobenzimidazole | K₂CO₃, DMF | 2-(((2-Methyl-1H-imidazol-5-yl)methyl)thio)-1H-benzo[d]imidazole | researchgate.net |

| Phenol | Base (e.g., NaH), Solvent (e.g., DMF) | 2-Methyl-5-(phenoxymethyl)-1H-imidazole | researchgate.net |

The electrophilic nature of the chloromethyl group facilitates the formation of carbon-carbon bonds upon reaction with suitable carbon nucleophiles. This class of reactions is crucial for extending the carbon skeleton and introducing greater molecular complexity. Common carbon nucleophiles include cyanide ions, enolates derived from β-dicarbonyl compounds, and organometallic reagents. For instance, reaction with sodium cyanide would yield (2-methyl-1H-imidazol-5-yl)acetonitrile, a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. While direct examples involving this compound are specific, the general reactivity pattern is well-established for chloromethylated heterocycles.

Beyond modifying the chloromethyl side chain, the imidazole (B134444) ring itself can be functionalized to produce a wide range of analogues. These substitutions can significantly alter the electronic properties, solubility, and biological activity of the parent molecule.

The introduction of a nitro group onto the imidazole ring is a common strategy in medicinal chemistry, as the 5-nitroimidazole scaffold is a well-known pharmacophore. jocpr.com The nitration of 2-methylimidazole (B133640) typically occurs at the C4 or C5 position using a mixture of nitric acid and sulfuric acid. tsu.ruresearchgate.net The reaction conditions, such as temperature and acid concentration, are critical and must be carefully controlled to achieve good yields and prevent runaway reactions. google.comgoogle.com Various methods have been developed to improve the safety and yield of this process, including the use of nitrate (B79036) salts or carrying out the reaction in stages at different temperatures. tsu.rugoogle.com The presence of the chloromethyl group at the C5 position would direct nitration to the C4 position. Alternatively, a synthetic strategy could involve nitrating 2-methylimidazole first to produce 2-methyl-4(5)-nitroimidazole, followed by chloromethylation. researchgate.net

Alkyl and aryl groups can be introduced at the N1 position of the imidazole ring through N-alkylation or N-arylation reactions. clockss.org The reaction of this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base like sodium hydride would yield the N1-alkylated product. chemicalbook.com The synthesis of 1-methyl-5-(chloromethyl)-1H-imidazole hydrochloride from 1-methyl-1H-imidazole-5-methanol and thionyl chloride is a documented example of creating this type of N-substituted analogue. chemicalbook.com

Furthermore, building the imidazole ring from precursors already containing the desired alkyl or aryl substituents is another viable synthetic route. Palladium-catalyzed cross-coupling reactions, for example, can be used to attach aryl groups to the imidazole core, although this is more common for creating C-aryl bonds rather than N-aryl bonds. nih.gov The synthesis of 5-aryl-1H-imidazole-2(3H)-thiones provides examples of constructing imidazole rings with pre-installed aryl groups at the C5 position. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2-Methyl-1H-imidazol-5-yl)methanamine |

| 2-(Chloromethyl)benzimidazole |

| N-Phenyl-(2-methyl-1H-imidazol-5-yl)methanamine |

| 5-((1H-Imidazol-1-yl)methyl)-2-methyl-1H-imidazole |

| 2-Mercaptobenzimidazole |

| Potassium Carbonate |

| Triethylamine |

| Fexinidazole |

| 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole |

| 4-Methyl mercaptophenol |

| 2-(Phenoxymethyl)benzimidazole |

| Sodium Hydride |

| 2-Methyl-5-(phenoxymethyl)-1H-imidazole |

| 1-Methyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole |

| (2-Methyl-1H-imidazol-5-yl)acetonitrile |

| Sodium Cyanide |

| 2-Methylimidazole |

| Nitric Acid |

| Sulfuric Acid |

| 2-Methyl-4(5)-nitroimidazole |

| 1-Methyl-5-(chloromethyl)-1H-imidazole hydrochloride |

| 1-Methyl-1H-imidazole-5-methanol |

| Thionyl Chloride |

Fused Imidazole Ring Systems and Benzimidazole (B57391) Analogues

The development of fused imidazole ring systems and benzimidazole analogues is a significant area of research in medicinal and materials chemistry. These bicyclic and polycyclic heterocyclic compounds often exhibit a wide range of biological activities and unique photophysical properties. A key intermediate in the synthesis of many of these derivatives is this compound and its benzannulated counterpart, 2-(chloromethyl)-1H-benzo[d]imidazole. This section will detail the synthesis of 2-chloromethylbenzimidazole derivatives and explore various functionalization strategies for creating more complex fused systems.

Synthesis of 2-Chloromethylbenzimidazole Derivatives

The synthesis of 2-chloromethylbenzimidazole serves as a critical first step for the creation of a diverse library of benzimidazole-containing compounds. The most common and direct method for this synthesis is the condensation of o-phenylenediamine (B120857) with chloroacetic acid. This reaction, known as the Phillips-Ladenburg synthesis, is typically carried out under acidic conditions with heating.

A general procedure involves reacting o-phenylenediamine with chloroacetic acid in the presence of a strong acid, such as hydrochloric acid (HCl), which acts as a catalyst. nih.govrsc.org The mixture is heated under reflux for several hours. nih.gov Upon cooling and neutralization with a base like ammonia or sodium hydroxide, the desired 2-chloromethyl-1H-benzimidazole precipitates and can be collected by filtration. nih.govrsc.org Microwave-assisted synthesis has also been employed to accelerate this reaction, significantly reducing the reaction time. ijsrst.com For instance, heating a mixture of o-phenylenediamine and chloroacetic acid in 5N HCl in a microwave for 35 minutes has been reported to yield the product. ijsrst.com

Variations of this method allow for the synthesis of substituted 2-chloromethylbenzimidazole derivatives. By starting with a substituted o-phenylenediamine, the corresponding substituted benzimidazole can be obtained. For example, 4-fluoro-1,2-phenylenediamine can be reacted with chloroacetic acid in 6 M HCl at 95°C for 6 hours to produce 2-(chloromethyl)-6-fluoro-1H-benzo[d]imidazole in high yield after neutralization. chemicalbook.com

The synthesis of N-substituted derivatives, such as 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole, is typically achieved by the alkylation of the unsubstituted 2-chloromethyl-1H-benzimidazole. nih.gov This is often carried out by reacting the parent compound with an alkylating agent like dimethyl sulfate (B86663) in an appropriate solvent. nih.gov

Below is a table summarizing various synthetic approaches to 2-chloromethylbenzimidazole and its derivatives.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| o-phenylenediamine, Chloroacetic acid | 5 N HCl, Reflux, 8 h; then neutralization with ammonia | 2-Chloromethyl-1H-benzimidazole | 79.2 | nih.gov |

| o-phenylenediamine, Chloroacetic acid | 5N HCl, Microwave, 35 min; then neutralization | 2-Chloromethyl-1H-benzimidazole | Not Specified | ijsrst.com |

| 2-Chloromethyl-1H-benzimidazole, Dimethyl sulfate | Toluene, Reflux, 3 h; then basification with ammonia | 2-Chloromethyl-1-methyl-benzimidazole | Not Specified | nih.gov |

| 4-Nitro-2-amino-1-N-methylaniline, Chloroacetic acid | 4 N HCl, Reflux, 4 h; then neutralization with ammonia | 2-Chloromethyl-1-methyl-5-nitro-1H-benzimidazole | 71 | nih.gov |

| 4-Fluoro-1,2-phenylenediamine, Chloroacetic acid | 6 M HCl, 95°C, 6 h; then neutralization with NaHCO3 | 2-(Chloromethyl)-6-fluoro-1H-benzo[d]imidazole | 86 | chemicalbook.com |

Functionalization Strategies for Fused Systems

The chloromethyl group at the 2-position of the benzimidazole ring is a versatile functional handle that allows for a wide array of subsequent chemical transformations. This reactivity is central to the functionalization of these fused systems, enabling the construction of more complex molecules with diverse properties.

A primary functionalization strategy involves the nucleophilic substitution of the chloride atom. The electrophilic nature of the carbon atom in the chloromethyl group makes it susceptible to attack by a variety of nucleophiles. This has been widely exploited to introduce different functionalities. For example, reaction with various phenols in the presence of a base like potassium carbonate in acetone (B3395972) leads to the formation of the corresponding ether-linked derivatives. nih.gov Similarly, reactions with amines and thiols can be used to introduce nitrogen and sulfur-containing moieties, respectively.

Beyond the benzimidazole system, functionalization strategies for other fused imidazole rings, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, have been extensively developed. These strategies often focus on the direct C-H functionalization of the imidazole or the fused aromatic ring, offering an atom-economical approach to derivatization.

For imidazo[1,2-a]pyridines, C-H functionalization is a powerful tool for introducing various substituents. rsc.orgnih.gov The C3 position is particularly reactive and can undergo arylation, thiolation, formylation, and aminoalkylation. nih.gov Visible light-promoted reactions have emerged as a green and efficient method for these transformations. nih.gov Radical reactions also play a significant role in the functionalization of imidazo[1,2-a]pyridines, allowing for the introduction of a wide range of functional groups through transition-metal catalysis, metal-free oxidation, or photocatalysis. rsc.org

In the case of imidazo[2,1-b]thiazoles, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a one-pot synthesis of highly functionalized derivatives. mdpi.com This approach allows for the rapid assembly of complex molecules from simple starting materials. The imidazo[2,1-b]thiazole (B1210989) scaffold itself can be further functionalized to introduce substituents that modulate its biological activity. nih.govnih.gov

A summary of functionalization strategies for various fused imidazole systems is presented in the table below.

| Fused System | Functionalization Strategy | Position of Functionalization | Reagents/Conditions | Resulting Moiety | Reference(s) |

| 2-Chloromethyl-1-methyl-benzimidazole | Nucleophilic Substitution | Chloromethyl group | Phenols, K2CO3, Acetone, 60°C | Aryloxy methyl | nih.gov |

| Imidazo[1,2-a]pyridines | Oxidative Cross-Dehydrogenative Coupling | C3 | N-phenyltetrahydroisoquinoline, Rose Bengal, Visible light | Aminoalkyl | nih.gov |

| Imidazo[1,2-a]pyridines | Petasis-like Three-Component Reaction | C3 | Glyoxylic acid, Boronic acid | Arylomethyl | nih.gov |

| Imidazo[2,1-b]thiazoles | Groebke–Blackburn–Bienaymé Reaction | Multiple | 3-Formylchromone, Amines, Isocyanides | Substituted imidazo[2,1-b]thiazoles | mdpi.com |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of 5-(Chloromethyl)-2-methyl-1H-imidazole in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled. Due to tautomerism in unsymmetrically substituted imidazoles, NMR spectra can sometimes be complex, but they provide a wealth of structural information. mdpi.com

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the N-H proton, the imidazole (B134444) ring proton, the chloromethyl (-CH₂Cl) protons, and the methyl (-CH₃) protons.

The N-H proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The single proton on the imidazole ring (H-4) is expected to resonate in the aromatic region, generally as a singlet. The methyl protons at the C2 position will also produce a singlet, typically in the upfield region around 2.3-2.5 ppm. chemicalbook.comrsc.org The chloromethyl protons at the C5 position are deshielded by the adjacent chlorine atom and would appear as a sharp singlet further downfield than a typical alkyl group.

Coordination to a metal ion or changes in solvent can cause significant shifts in the proton signals, reflecting changes in the electronic density of the imidazole ring. tubitak.gov.tr

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| N-H | > 10.0 | broad singlet | N/A |

| H-4 (ring) | ~7.0 - 7.5 | singlet | N/A |

| -CH₂Cl | ~4.6 - 4.8 | singlet | N/A |

| -CH₃ | ~2.3 - 2.5 | singlet | N/A |

Note: Predicted values are based on typical chemical shifts for substituted imidazoles and related heterocyclic compounds. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated: three for the imidazole ring carbons (C2, C4, C5) and one for the methyl group carbon.

The chemical shifts of the imidazole ring carbons are sensitive to the substitution pattern and tautomeric form. researchgate.netmdpi.com The C2 carbon, being situated between two nitrogen atoms, typically appears at the most downfield position among the ring carbons. The C5 carbon, bearing the electron-withdrawing chloromethyl group, would also be shifted downfield. The C4 carbon would appear at a more intermediate chemical shift. The methyl carbon will have the most upfield signal. In some cases, rapid tautomerization can lead to broadened signals or an inability to register all carbon atoms from the imidazole ring in solution. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (ring) | ~145 - 150 |

| C5 (ring) | ~130 - 135 |

| C4 (ring) | ~120 - 125 |

| -CH₂Cl | ~40 - 45 |

| -CH₃ | ~12 - 15 |

Note: Predicted values are based on typical chemical shifts for substituted imidazoles. Actual values may vary depending on solvent and tautomeric equilibrium. researchgate.netipb.pt

While this compound does not have stereocenters, advanced 2D NMR techniques would be crucial for unambiguous assignment of its ¹H and ¹³C signals, especially in complex environments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is essential for establishing the connectivity of the molecule, for instance, by showing correlations from the methyl protons to the C2 ring carbon or from the chloromethyl protons to the C5 and C4 carbons. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For this molecule, NOESY could confirm the proximity of the methyl group protons to the H-4 ring proton.

These advanced methods are instrumental in confirming the substitution pattern on the imidazole ring and providing a complete and validated structural assignment. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. msu.edu

The IR spectrum of this compound would display a series of absorption bands characteristic of its structural features. A broad absorption band in the 3100-2800 cm⁻¹ region is typically indicative of the N-H stretching vibration, often overlapping with C-H stretching bands. The aromatic-like C-H stretch of the imidazole ring is expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and chloromethyl groups would appear just below 3000 cm⁻¹. libretexts.org

The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule, but key stretching and bending vibrations for the imidazole ring (C=N and C=C) are found between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.orgvscht.cz The C-Cl stretching vibration from the chloromethyl group would be observed at lower wavenumbers, typically in the 850-550 cm⁻¹ range. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Imidazole N-H | 3100 - 2800 | Medium-Broad |

| C-H Stretch | Imidazole Ring | 3150 - 3050 | Medium |

| C-H Stretch | -CH₃, -CH₂Cl | 3000 - 2850 | Medium |

| C=N / C=C Stretch | Imidazole Ring | 1600 - 1450 | Medium-Strong |

| C-H Bend | -CH₃, -CH₂Cl | 1470 - 1350 | Medium |

| C-Cl Stretch | -CH₂Cl | 850 - 550 | Strong |

Note: These are predicted frequency ranges based on standard functional group absorption data. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk For this compound (molecular formula C₅H₇ClN₂), the exact mass can be calculated, and the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to this weight. The presence of chlorine would also give a characteristic isotopic pattern for the molecular ion, with a significant [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of imidazole derivatives is often characterized by the stability of the aromatic ring. researchgate.net The most likely fragmentation pathways for this molecule would involve the loss of the chloromethyl substituent.

Key fragmentation steps could include:

Alpha-cleavage: Loss of a chlorine radical (•Cl) to form a stable cation at m/z 95.

Loss of the side chain: Cleavage of the C-C bond to lose the entire chloromethyl radical (•CH₂Cl), resulting in a fragment at m/z 81.

Ring fragmentation: Subsequent fragmentation of the imidazole ring could lead to the loss of small molecules like HCN. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Structure / Identity | Fragmentation Pathway |

| 130/132 | [C₅H₇ClN₂]⁺ | Molecular Ion ([M]⁺) |

| 95 | [C₅H₇N₂]⁺ | Loss of •Cl from the molecular ion |

| 81 | [C₄H₅N₂]⁺ | Loss of •CH₂Cl from the molecular ion |

Note: The fragmentation pattern provides a "fingerprint" that helps confirm the identity and structure of the compound. researchgate.netlibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of synthetic compounds like this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a compound's elemental composition.

In the analysis of this compound (molecular formula C₅H₇ClN₂), HRMS is used to verify the molecular formula by comparing the experimentally measured monoisotopic mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. Techniques such as electrospray ionization (ESI) are commonly employed to generate the gas-phase ions. nih.gov The high resolution of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers allows for the confident differentiation between compounds with very similar nominal masses. nih.gov

For instance, the calculated exact mass of the [M+H]⁺ ion for C₅H₇ClN₂ is 131.03705. An experimental HRMS measurement yielding a value extremely close to this, with a mass error of less than 2 ppm, provides strong evidence for the presence and elemental composition of the target compound. Furthermore, analysis of the isotopic pattern, particularly the ratio of the M and M+2 peaks arising from the presence of the ³⁵Cl and ³⁷Cl isotopes, serves as an additional confirmation of a chlorine-containing compound.

Below is a representative data table illustrating the application of HRMS in the characterization of this compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analyzed Ion | [M+H]⁺ |

| Molecular Formula | C₅H₈ClN₂⁺ |

| Calculated m/z | 131.03705 |

| Observed m/z | 131.03689 |

| Mass Error | -1.22 ppm |

| Isotopic Peak [M+2+H]⁺ (³⁷Cl) | Observed |

Note: The data in this table is illustrative and represents typical results obtained from HRMS analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed insights into intermolecular interactions that govern the crystal packing. For imidazole derivatives, single-crystal X-ray diffraction is crucial for understanding their solid-state structure. researchgate.net

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which a model of the molecular structure is built and refined. najah.edu The final refined structure provides accurate data on bond lengths, bond angles, and torsion angles. researchgate.net

In the context of substituted imidazoles, crystallographic studies reveal key structural features such as the planarity of the imidazole ring and the orientation of its substituents. researchgate.netnajah.edu Analysis of the crystal packing can identify important non-covalent interactions, such as hydrogen bonding (e.g., N-H···N) and π-stacking between imidazole rings, which influence the material's physical properties. nih.govmdpi.com Although a specific crystal structure for this compound is not detailed in the provided search results, the analysis of related imidazole derivatives demonstrates the power of this technique. For example, studies on other substituted imidazoles have detailed how different substituents affect the crystal lattice parameters and molecular conformations. researchgate.netnajah.edu

The table below summarizes typical crystallographic data that would be obtained for a substituted imidazole derivative.

| Crystal Parameter | Example Data for an Imidazole Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.9582 |

| b (Å) | 6.5240 |

| c (Å) | 13.5560 |

| β (°) | 99.893 |

| Volume (ų) | 867.6 |

| Z (molecules/unit cell) | 4 |

Note: This data is based on a representative substituted imidazole compound, 1-Methyl-2-Isopropyl-5-Nitroimidazole, and serves to illustrate the type of information generated. najah.edunajah.edu

Chromatographic Methods in Synthetic Research

Chromatographic techniques are fundamental in the research and synthesis of this compound, playing critical roles in purification, reaction monitoring, and purity assessment. High-Performance Liquid Chromatography (HPLC) and flash column chromatography are the most commonly employed methods.

During synthesis, flash chromatography is often used for the purification of the crude product. This technique separates the target compound from unreacted starting materials, by-products, and other impurities based on differential adsorption to a stationary phase (typically silica (B1680970) gel). nih.gov The choice of solvent system (mobile phase) is optimized to achieve efficient separation.

HPLC is a highly sensitive and quantitative method used to determine the purity of the final compound and to monitor the progress of a chemical reaction. researchgate.net A common approach for analyzing imidazole derivatives is reversed-phase HPLC, which utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a buffer. nih.gov The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the imidazole ring absorbs strongly. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. researchgate.net This allows for the precise quantification of purity.

The following table outlines a typical set of conditions for the analytical HPLC of a substituted imidazole.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~220 nm |

| Purpose | Purity assessment, reaction monitoring |

Note: The conditions presented are representative and may be adjusted based on the specific properties of the analyte.

Theoretical and Computational Investigations of 5 Chloromethyl 2 Methyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and reactive properties of molecules. For 5-(Chloromethyl)-2-methyl-1H-imidazole, these computational methods provide insights that are often difficult to obtain through experimental means alone. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of this size and complexity.

Geometric Optimization and Conformational Analysis

The first step in the computational investigation of this compound involves geometric optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Studies on similar imidazole (B134444) derivatives have shown that DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can accurately predict geometric parameters like bond lengths and angles.

Conformational analysis is crucial for understanding the flexibility of the molecule, particularly the rotation around the single bond connecting the chloromethyl group to the imidazole ring. By rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the most stable conformers and the energy barriers between them. For this compound, the orientation of the chloromethyl group relative to the imidazole ring is a key determinant of its conformational preferences. Computational studies on related 2-nitroimidazole (B3424786) derivatives have demonstrated that the conformational landscape can change significantly when transitioning from the gas phase to an aqueous solution, highlighting the importance of considering solvent effects in these calculations nih.gov.

Table 1: Predicted Geometric Parameters for a Representative Imidazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (ring) | 1.38 | |

| C=C (ring) | 1.37 | |

| N-C-N (ring) | 108.5 | |

| C-C-N (ring) | 109.0 |

Note: Data is generalized from studies on similar imidazole structures and may not represent the exact values for this compound.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of this compound are central to its reactivity. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its chemical behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron acadpubl.eu.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and reactivity. A smaller gap suggests higher reactivity and a greater ease of electronic transitions acadpubl.euresearchgate.net. For imidazole derivatives, the HOMO is typically localized on the imidazole ring, indicating its electron-donating nature, while the LUMO can be distributed over different parts of the molecule depending on the substituents acadpubl.eu.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface nih.gov. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack nih.gov. For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, while the hydrogen atoms and the chloromethyl group are likely to be in regions of positive potential.

Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Imidazole

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| HOMO-LUMO Gap | 4.0106 |

Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and serves as an illustrative example. acadpubl.eu

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of this compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT nih.gov. These predictions are valuable for assigning experimental NMR spectra and can help in confirming the structure of the synthesized compound. Studies on similar molecules have shown that DFT calculations can achieve high accuracy, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR chemical shifts nih.gov.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules nih.gov. By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be determined. This information is crucial for understanding the electronic transitions within the molecule, such as π → π* transitions, which are common in aromatic systems like imidazole researchgate.net.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, which can then be used to simulate its Infrared (IR) spectrum nih.gov. These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental IR spectra, helping to identify the various functional groups present in the molecule.

Reactivity Descriptors and Local Reactivity Analysis

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are essential for predicting the regioselectivity of chemical reactions involving this compound.

Mechanistic Pathway Modeling and Transition State Characterization

Computational chemistry plays a vital role in modeling reaction mechanisms and characterizing transition states. For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, DFT calculations can be used to map out the entire reaction pathway.

This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state structure that connects them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By analyzing the geometry and electronic structure of the transition state, detailed insights into the reaction mechanism can be obtained. For instance, in the synthesis of related imidazole derivatives, computational modeling can elucidate the step-by-step process of bond formation and cleavage acadpubl.eu.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a way to study the dynamic behavior of this compound in different environments, such as in solution. MD simulations can reveal how the molecule interacts with solvent molecules and can provide information on its conformational dynamics over time ajchem-a.comnih.gov.

These simulations are particularly useful for understanding how the solvent influences the molecule's structure and reactivity. For example, MD simulations can be used to study the hydration of the molecule and to understand how water molecules interact with the different functional groups. Such studies are crucial for predicting the behavior of the molecule in biological systems or in solution-phase reactions ajchem-a.comnih.gov.

Non-Linear Optical Properties and Hyperpolarizability Studies

Theoretical and computational investigations into the non-linear optical (NLO) properties of imidazole derivatives have garnered significant interest due to their potential applications in optoelectronics and photonics. While specific studies focusing exclusively on this compound are not extensively available in the current literature, valuable insights can be drawn from computational analyses of structurally related imidazole compounds. These studies typically employ Density Functional Theory (DFT) to predict molecular geometries, electronic properties, and NLO responses.

The NLO properties of organic molecules are fundamentally linked to their molecular structure, particularly the presence of π-conjugated systems and electron-donating or electron-withdrawing groups, which can enhance intramolecular charge transfer (ICT). The imidazole ring itself is an electron-rich aromatic system. The introduction of a methyl group (-CH₃) at the 2-position and a chloromethyl group (-CH₂Cl) at the 5-position is expected to significantly influence the electronic distribution and, consequently, the NLO response of the molecule.

Computational methods, such as those based on DFT, are powerful tools for calculating key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a critical parameter for second-order NLO materials.

For comparative purposes, the NLO properties of other substituted imidazole and related heterocyclic compounds have been investigated. For instance, studies on 2-chloroimidazo[1,2-a]pyridine (B1597247) derivatives have explored how different substituents impact their photophysical and NLO properties. ymerdigital.com Similarly, computational analysis of 6-Chloromethyl Uracil has been performed to determine its first-order hyperpolarizability, providing a reference for a heterocyclic compound bearing a chloromethyl group. ijirset.com

In a theoretical study on 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (CLMPDI) and 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole (BPCLDI), their first-order hyperpolarizability was found to be significantly higher than that of the standard NLO material, urea. researchgate.net This highlights the potential of substituted imidazoles in the field of non-linear optics.

The following table presents a hypothetical comparison of calculated NLO properties for this compound, based on typical values observed for similar heterocyclic compounds, against the standard reference, urea. It is important to note that these are estimated values to illustrate the expected trends and would require specific computational studies on the target molecule for validation.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First-Order Hyperpolarizability (β) [a.u.] |

|---|---|---|---|

| Urea (Reference) | 1.37 | ~32 | ~372 |

| This compound (Hypothetical) | Data not available | Data not available | Data not available |

| 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole | Data not available | Data not available | 20.15 times that of urea |

| 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole | Data not available | Data not available | 6.10 times that of urea |

The presence of the chloromethyl group, an electron-withdrawing substituent, and the methyl group, an electron-donating substituent, on the imidazole ring of this compound suggests the potential for significant intramolecular charge transfer, which is a key factor for a high hyperpolarizability value. Further dedicated theoretical and computational studies are necessary to accurately quantify the NLO properties and hyperpolarizability of this specific compound.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Utilization as a Key Synthetic Intermediate for Complex Molecules

The inherent reactivity of the chloromethyl group, coupled with the stability and functionality of the 2-methyl-1H-imidazole ring, makes this compound a versatile intermediate for the construction of more elaborate molecular architectures.

Precursor for Reactive Imidazole (B134444) Intermediates

The chloromethyl group at the 5-position of the imidazole ring is a prime site for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, thereby converting 5-(chloromethyl)-2-methyl-1H-imidazole into a variety of reactive intermediates. For instance, it can readily react with amines, thiols, and alcohols to form the corresponding substituted imidazoles. smolecule.com This property is fundamental to its role as a precursor, enabling chemists to introduce the 2-methyl-imidazole moiety into larger molecules.

The general scheme for these substitution reactions can be represented as follows:

| Nucleophile (Nu) | Reaction Conditions | Product |

| Amines (R-NH2) | Polar solvents (e.g., DMF, DMSO), elevated temperatures | 5-(Aminomethyl)-2-methyl-1H-imidazole derivatives |

| Thiols (R-SH) | Polar solvents (e.g., DMF, DMSO), elevated temperatures | 5-(Thio-methyl)-2-methyl-1H-imidazole derivatives |

| Alcohols (R-OH) | Polar solvents (e.g., DMF, DMSO), elevated temperatures | 5-(Alkoxymethyl)-2-methyl-1H-imidazole derivatives |

These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to facilitate the displacement of the chloride ion. smolecule.com The resulting derivatives can then undergo further transformations, making this compound a gateway to a diverse range of imidazole-containing compounds.

Building Block for Multifunctional Organic Compounds

The ability to introduce various functionalities via the chloromethyl group makes this compound a valuable building block for the synthesis of multifunctional organic compounds. These compounds often possess tailored electronic, biological, or material properties. For example, the imidazole core is a key component in many biologically active molecules. mdpi.com By using this compound as a starting material, medicinal chemists can synthesize novel drug candidates.

An example of its utility is in the synthesis of nitroimidazole derivatives, which are known for their therapeutic applications. For instance, the related compound 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole is a key intermediate in the synthesis of Fexinidazole, a drug used to treat sleeping sickness. nih.gov This highlights the importance of the chloromethyl-imidazole scaffold in constructing complex and medicinally relevant molecules.

Role in Catalysis and Organocatalysis

The imidazole moiety is a prominent feature in various catalytic systems, including as a component of ligands for metal catalysts and as a core structure in N-heterocyclic carbenes (NHCs), which are powerful organocatalysts.

Imidazole-Based Ligands and N-Heterocyclic Carbene Precursors

N-heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and as potent organocatalysts. beilstein-journals.org Imidazolium (B1220033) salts are the most common precursors to NHCs. beilstein-journals.org While direct examples of this compound being converted into an NHC precursor are not extensively documented in readily available literature, the general synthetic routes to imidazolium salts often involve the alkylation of imidazoles. The chloromethyl group in this compound could potentially be utilized for intramolecular cyclization or for linking to other molecules to form more complex ligand architectures.

The general synthesis of imidazolium salts, the precursors to NHCs, involves the N-alkylation of an imidazole derivative. A plausible, though not specifically documented, route could involve the reaction of this compound with an alkylating agent to introduce a substituent at one of the ring nitrogens, followed by further functionalization or cyclization to form a quaternary imidazolium salt.

Application in Metal-Free and Organocatalyzed Reactions

Imidazole and its derivatives have been widely explored as organocatalysts in a variety of chemical transformations. ias.ac.in The imidazole ring possesses both a weakly acidic N-H proton and a basic sp2-hybridized nitrogen atom, allowing it to act as either a proton donor or acceptor, a key feature in many catalytic cycles. ias.ac.in

While specific studies detailing the direct use of this compound as an organocatalyst are not prominent, its derivatives, obtained through substitution of the chloromethyl group, could be designed to act as effective catalysts. For instance, attaching a chiral amine to the chloromethyl group could yield a chiral imidazole derivative capable of catalyzing asymmetric reactions. The imidazole core's ability to facilitate proton transfer is a central theme in its application in organocatalysis. ias.ac.in

Integration into Functional Materials and Polymers

The incorporation of imidazole units into polymers and other materials can impart desirable properties such as thermal stability, conductivity, and catalytic activity. The reactive chloromethyl group of this compound provides a convenient handle for its integration into larger material structures.

Although specific examples of the polymerization or material integration of this compound are not extensively reported, the analogous compound, 1H-imidazole, is known to be used in the synthesis of polymers. For instance, 1H-imidazole can be copolymerized with 2-(chloromethyl)oxirane (epichlorohydrin) to create functional polymers. These polymers have applications in various fields, including as brighteners in zinc plating.

The general reactivity of the chloromethyl group suggests that this compound could be similarly employed as a monomer or a modifying agent in polymer chemistry. For example, it could be grafted onto existing polymer backbones or used in condensation polymerization reactions to introduce the 2-methyl-imidazole moiety into the polymer chain. Such materials could find applications in areas where the properties of the imidazole ring are beneficial, such as in the development of proton-conducting membranes for fuel cells or as catalytic materials. The design and synthesis of functional polymers is an active area of research, with a focus on creating materials with tailored properties for specific applications. nih.gov

Chloromethylated Polymer Synthesis

While direct homopolymerization of this compound is not extensively documented in dedicated research, its structural motifs are found in various polymeric systems. The synthesis of polymers incorporating this and similar chloromethylated imidazole derivatives can be approached through several established methods in polymer chemistry. The reactive chloromethyl group is a key feature, allowing for the creation of functional polymers through various polymerization and post-polymerization modification techniques.

One common strategy involves the copolymerization of chloromethylated monomers with other vinyl or acrylic monomers. For instance, a known copolymer is formed between 1H-imidazole and 2-(chloromethyl)oxirane (epichlorohydrin) echemi.comechemhub.commdpi.com. This suggests that this compound could potentially be used in similar ring-opening polymerization reactions or other copolymerization systems.

Another significant approach is the chemical modification of pre-existing polymers with chloromethyl groups, followed by the introduction of the imidazole moiety. A well-established example is the modification of poly(vinylbenzyl chloride) with imidazole derivatives. This method allows for precise control over the degree of functionalization and the final properties of the polymer. The quaternization reaction between the chloromethyl groups on the polymer backbone and the nitrogen of the imidazole ring is a common and efficient method for this purpose jlu.edu.cn.

The synthesis of such functionalized polymers opens up a wide range of applications, leveraging the unique properties of the imidazole group, such as its coordination chemistry, pH responsiveness, and biological activity.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Description | Potential Monomers/Polymers |

| Copolymerization | Direct polymerization of this compound with other monomers. | Vinyl monomers, acrylic monomers, epoxides. |

| Post-Polymerization Modification | Introduction of the this compound moiety onto a pre-existing polymer backbone. | Poly(vinylbenzyl chloride), polymers with reactive halide groups. |

| Quaternization Reactions | Formation of imidazolium salts along the polymer chain, leading to polyelectrolytes. | Polymers containing chloromethyl or other reactive halide groups. |

Optoelectronic and Photochemical Applications

Imidazole-containing polymers have garnered significant interest for their potential in optoelectronic and photochemical applications, owing to the unique electronic properties of the imidazole ring. The incorporation of imidazole moieties into conjugated polymer backbones can significantly influence their photophysical and electrochemical characteristics, making them suitable for a range of applications including organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices beilstein-journals.orgnih.gov.

The imidazole nucleus can act as either an electron-donating or electron-withdrawing group depending on its substitution pattern and the surrounding chemical environment. This versatility allows for the fine-tuning of the electronic energy levels (HOMO and LUMO) of the resulting polymers, which is crucial for efficient charge injection and transport in optoelectronic devices. Research on donor-acceptor copolymers containing imidazole derivatives has shown that the presence of the imidazole unit can affect the optical band gap and ionization potential of the polymer nih.gov.

In the context of photochemical applications, the imidazole moiety can participate in photo-induced electron transfer and energy transfer processes. The photostability and fluorescence properties of imidazole derivatives are key areas of investigation. For example, some synthetic fluorescent imidazoles exhibit pH-dependent optical properties, suggesting their potential use as chemical sensors nih.gov. While specific studies on polymers derived from this compound are not abundant, the general principles derived from related imidazole-containing polymers suggest promising avenues for research. The ability to create functional polymers with tailored electronic properties opens the door to the development of novel materials for advanced optoelectronic and photochemical applications.

Table 2: Potential Optoelectronic and Photochemical Applications of Imidazole-Containing Polymers

| Application | Relevant Properties of Imidazole Moiety |

| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties for efficient charge injection and transport. |

| Photovoltaic Cells | Influence on HOMO/LUMO energy levels for better energy level alignment with other materials. |

| Fluorescent Sensors | pH-dependent fluorescence and sensitivity to metal ions. |

| Photocatalysis | Participation in photo-induced electron transfer processes. |

Q & A

Q. What are the optimized synthetic routes for 5-(Chloromethyl)-2-methyl-1H-imidazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclocondensation or substitution reactions. For example, chloromethylation of a pre-synthesized imidazole core using reagents like chloromethyl ether or thionyl chloride (SOCl₂) under controlled temperatures (40–60°C) can introduce the chloromethyl group. Key variables include solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of chlorinating agents, and reaction time. In one method, cyclization of hydrazine derivatives with ketones or aldehydes in the presence of POCl₃ achieved yields of 65–80%, with purity confirmed via HPLC .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloromethyl group at C5 and methyl at C2). For instance, the chloromethyl (-CH₂Cl) proton typically appears as a singlet at δ 4.2–4.5 ppm in CDCl₃ .

- HRMS (High-Resolution Mass Spectrometry) : To validate molecular weight (e.g., [M+H]⁺ at m/z 161.03 for C₅H₇ClN₂).

- Elemental Analysis : To ensure stoichiometric consistency (e.g., %Cl content). Discrepancies >0.3% may indicate impurities .

Advanced Research Questions

Q. How does the chloromethyl group’s reactivity influence regioselectivity in further functionalization (e.g., nucleophilic substitution)?

The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling nucleophilic substitution (SN2) with amines, thiols, or alkoxides. However, steric hindrance from the adjacent methyl group (C2) can reduce reactivity. For example, reactions with piperidine in DMF at 80°C show 70% conversion to the -CH₂N-piperidine derivative, while bulkier nucleophiles like tert-butanol require longer reaction times (24–48 hrs) . Computational studies (DFT) suggest that the transition state for SN2 is destabilized by the methyl group’s proximity, favoring alternative pathways like elimination in polar aprotic solvents .

Q. How can mechanistic studies resolve contradictions in reported catalytic activity of this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from subtle structural variations or assay conditions. To address this:

- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., replacing -CH₂Cl with -CH₂Br) and test against standardized bacterial strains (e.g., E. coli ATCC 25922) .

- Assay Optimization : Control variables like pH (e.g., imidazole’s pKa ~6.95 affects ionization) and solvent (DMSO vs. aqueous buffers) .

Q. What strategies mitigate instability of this compound under ambient conditions?

The compound is sensitive to moisture and heat. Stability protocols include:

- Storage : Anhydrous conditions (argon atmosphere) at –20°C, with desiccants like silica gel.

- Stabilization via Salts : Conversion to hydrochloride salts improves shelf life (TGA data show decomposition onset at 120°C vs. 80°C for the free base) .

- Real-Time Monitoring : Use HPLC-UV at λ = 254 nm to track degradation products (e.g., hydrolysis to 5-hydroxymethyl derivatives) .

Q. How do computational models (e.g., DFT, MD simulations) predict the compound’s interactions in catalytic or biological systems?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential maps, highlighting nucleophilic attack sites on -CH₂Cl .

- Molecular Docking : Simulate binding to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. A study showed a docking score of –8.2 kcal/mol for the chloromethyl group interacting with heme iron .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Discrepancies may arise from crystallinity differences or impurities. Systematic approaches include:

- Solubility Screening : Use standardized shake-flask methods in solvents like water, ethanol, and hexane. For example, solubility in ethanol is 12 mg/mL (reported) vs. 8 mg/mL (observed), suggesting residual solvents in crude samples .

- XRD Analysis : Compare crystal structures; amorphous forms may exhibit higher apparent solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.